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Compound Name:
2-Bromo-5-hydroxy-4-

methylbenzaldehyde

CAS No.: 57295-31-5

Cat. No.: B1611528

Get Quote

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-

5) for Advanced Research and Development

Executive Summary
2-Bromo-5-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as

a highly functionalized and versatile building block in organic synthesis. Its unique arrangement

of an aldehyde, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring

offers multiple points for chemical modification, making it a valuable intermediate in the design

and synthesis of complex molecules. Particularly in the fields of medicinal chemistry and drug

discovery, compounds of this class are sought after for their potential to be elaborated into

novel therapeutic agents. This guide provides a comprehensive overview of its chemical

properties, a proposed synthesis protocol based on established chemical precedents, its

reactivity profile, and its potential applications for researchers and drug development

professionals.
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Molecular Overview and Physicochemical
Properties
Nomenclature and Identifiers

Systematic IUPAC Name: 2-Bromo-5-hydroxy-4-methylbenzaldehyde

CAS Number: 57295-31-5[1]

Molecular Formula: C₈H₇BrO₂[1]

Molecular Weight: 215.04 g/mol [1]

MDL Number: MFCD07787265[1]

Chemical Structure and Functional Group Analysis
The structure of 2-Bromo-5-hydroxy-4-methylbenzaldehyde is characterized by a benzene

ring substituted with four different functional groups. The interplay of these groups dictates the

molecule's reactivity and utility:

Aldehyde (-CHO): An electron-withdrawing group that directs electrophilic substitution to the

meta positions and serves as a handle for transformations like oxidation, reduction, and

nucleophilic addition (e.g., reductive amination, Wittig reaction).

Hydroxyl (-OH): An electron-donating group that activates the ring towards electrophilic

substitution, directing ortho and para. It can be alkylated or acylated and its acidity allows for

its use in base-mediated reactions.

Bromine (-Br): A deactivating but ortho-, para-directing halogen that provides a key site for

cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in

modern drug discovery for creating C-C and C-N bonds.

Methyl (-CH₃): A weakly electron-donating group that can influence the steric and electronic

properties of the molecule.

Physicochemical Data
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While specific, experimentally determined data for 2-Bromo-5-hydroxy-4-
methylbenzaldehyde is not widely published, the properties of structurally related analogs

provide valuable context and reasonable estimates.

Property

2-Bromo-5-
hydroxy-4-
methylbenzaldehyd
e

2-Bromo-5-
hydroxybenzaldehy
de (Analog)

2-Bromo-5-
hydroxy-4-
methoxybenzaldeh
yde (Analog)

CAS Number 57295-31-5 2973-80-0[2] 2973-59-3[3]

Molecular Formula C₈H₇BrO₂ C₇H₅BrO₂[2] C₈H₇BrO₃[3]

Molecular Weight 215.04 g/mol 201.02 g/mol [2] 231.04 g/mol [3]

Appearance Data not available
White to yellow to

brown powder[2]

White to off-white

crystalline powder[3]

Melting Point Data not available 130-135 °C[2] ≤ 95 °C[3]

Boiling Point Data not available
286.7 °C (Predicted)

[2]
320.8 °C (Predicted)

Solubility Data not available

Soluble in chloroform,

dichloromethane,

ethyl acetate

Soluble in Methanol

Storage
Inert atmosphere, 2-

8°C[1]

Cool, ventilated

environment[2]
Store at 0-8 °C[3]

Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for 2-Bromo-5-hydroxy-4-methylbenzaldehyde
is not readily available. However, a logical and robust synthesis can be proposed based on

well-established transformations of aromatic compounds. The most direct approach involves

the selective bromination of a suitable precursor, 4-hydroxy-3-methylbenzaldehyde.

Retrosynthetic Analysis and Strategic Considerations
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The retrosynthetic analysis suggests that the target molecule can be accessed from the

commercially available 4-hydroxy-3-methylbenzaldehyde via electrophilic aromatic substitution

(bromination). The key challenge is regioselectivity. The powerful ortho-, para-directing hydroxyl

group and the weaker ortho-, para-directing methyl group both activate the position ortho to the

hydroxyl group for bromination.

2-Bromo-5-hydroxy-4-methylbenzaldehyde
(Target Molecule)

C-Br Disconnection
(Electrophilic Aromatic Substitution)

4-Hydroxy-3-methylbenzaldehyde
(Starting Material)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthesis Protocol
This protocol is adapted from analogous bromination reactions of substituted phenols and

benzaldehydes.[4][5] The causality behind the choice of reagents is to achieve controlled,

regioselective bromination while minimizing side reactions.

Reaction: Bromination of 4-hydroxy-3-methylbenzaldehyde.

Materials:

4-hydroxy-3-methylbenzaldehyde

Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)

Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Inert gas (Nitrogen or Argon)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium thiosulfate solution (Na₂S₂O₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and an inert gas inlet, dissolve 1 equivalent of 4-hydroxy-3-

methylbenzaldehyde in anhydrous DCM. The use of a non-polar aprotic solvent like DCM is

crucial to moderate the reactivity of bromine.

Cooling: Cool the solution to 0 °C using an ice bath. Lowering the temperature is a critical

control parameter to prevent over-bromination and other side reactions.

Bromination: Dissolve 1.05 equivalents of bromine in a small amount of DCM and add it to

the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over

30-60 minutes. The slow addition ensures that the concentration of bromine remains low,

favoring mono-substitution. Maintain the temperature at 0 °C throughout the addition.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding

saturated sodium thiosulfate solution until the orange/red color disappears. This step is

essential for safety and to prevent further reactions during workup.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and

brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow
The crude product will likely require purification to remove any unreacted starting material or di-

brominated side products.

Purification Workflow

Crude Product
(from Rotary Evaporator)

Silica Gel Column
Chromatography

(e.g., Hexane/Ethyl Acetate)

TLC Analysis
of Fractions

Combine Pure
Fractions

Solvent Removal
(Rotary Evaporator)

Pure Product
(Solid/Oil) Recrystallization

(Optional, for solids)

Final Characterized
Product

Click to download full resolution via product page

Caption: Post-synthesis purification and isolation workflow.

Analytical Characterization: The purified compound should be characterized by standard

analytical techniques:

¹H NMR: Expect distinct signals for the aldehydic proton (~9.8-10.0 ppm), two aromatic

protons, the phenolic proton, and the methyl group protons.

¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (including

those attached to Br, O, and C), and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern

for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).

Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3300

cm⁻¹), C=O stretch of the aldehyde (~1680 cm⁻¹), and C-H stretches.

Chemical Reactivity and Applications in Drug
Discovery
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The true value of 2-Bromo-5-hydroxy-4-methylbenzaldehyde lies in its capacity as a

versatile scaffold for building more complex molecules. Each functional group offers a distinct

avenue for synthetic elaboration, making it a powerful tool for generating molecular diversity in

drug discovery campaigns.[6][7]

Reactivity Profile and Synthetic Potential
The molecule's functional groups can be addressed with high selectivity:

The Aldehyde: Readily undergoes nucleophilic addition and condensation reactions. It is a

precursor for forming amines (via reductive amination), alkenes (via Wittig or Horner-

Wadsworth-Emmons reactions), and alcohols (via reduction).

The Phenolic Hydroxyl: Can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated

to introduce a vast array of side chains, which is a common strategy for modulating solubility

and target binding.

The Aryl Bromide: This is arguably the most powerful handle for complexity generation. It is

an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the

formation of new carbon-carbon (Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen

(Buchwald-Hartwig amination) bonds.

2-Bromo-5-hydroxy-
4-methylbenzaldehyde

Primary/Secondary Amine

RNH₂, NaBH₃CN
(Aldehyde)

Alkene

Ph₃P=CHR
(Aldehyde)

Benzyl Alcohol

NaBH₄

(Aldehyde)

Ether (O-Alkylation)

R-X, Base
(Phenol)

Aryl/Vinyl Group
(Suzuki Coupling)

Ar-B(OH)₂, Pd cat.
(Aryl Bromide)

Amine/Amide
(Buchwald-Hartwig)

R₂NH, Pd cat.
(Aryl Bromide)

Click to download full resolution via product page

Caption: Key synthetic transformations of the title compound.
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Role as a Key Building Block in Medicinal Chemistry
Analogs of this compound are crucial intermediates in the synthesis of important

pharmaceuticals. For instance, 2-bromo-5-hydroxybenzaldehyde is a key building block for

Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[2] This

highlights the utility of the bromo-hydroxy-benzaldehyde scaffold in constructing complex

heterocyclic systems with proven biological activity. The presence of the bromine allows for

late-stage diversification, a highly desirable feature in modern drug discovery programs aimed

at creating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage
Specific safety data for 2-Bromo-5-hydroxy-4-methylbenzaldehyde is not available. The

following information is based on the safety profile of the closely related analog, 2-Bromo-5-

hydroxy-4-methoxybenzaldehyde, and general principles of laboratory safety.[8]

GHS Hazard Classification (Analog-Based)
Hazard Class Category Statement

Skin Sensitization 1
H317: May cause an allergic

skin reaction.

Hazardous to the Aquatic

Environment, Long-Term

Hazard

2
H411: Toxic to aquatic life with

long lasting effects.

Disclaimer: This classification is for a structural analog and should be used for guidance only.

The target compound should be handled with the assumption that it may have similar or

additional hazards until fully characterized.

Personal Protective Equipment (PPE) and Engineering
Controls

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or

vapors.

Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an

appropriate particulate filter.

First Aid Measures
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a

rash occurs.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Storage and Stability
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated

place. The recommended storage is under an inert atmosphere at 2-8°C.[1]

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion
2-Bromo-5-hydroxy-4-methylbenzaldehyde (CAS: 57295-31-5) is a chemical intermediate

with significant untapped potential, particularly for applications in drug discovery and the

synthesis of novel organic materials. While detailed characterization and application data in the

public domain are sparse, its structure, rich with orthogonal functional groups, marks it as a

highly valuable building block. The aldehyde, phenol, and aryl bromide moieties provide a

playground for synthetic chemists to introduce molecular complexity and diversity. The

proposed synthesis and reactivity profile outlined in this guide, based on established chemical

principles and data from close analogs, offer a solid foundation for researchers to incorporate

this compound into their synthetic programs. As the demand for novel chemical scaffolds

continues to grow, the utility of such poly-functionalized intermediates is set to increase, making
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2-Bromo-5-hydroxy-4-methylbenzaldehyde a compound of considerable interest for future

research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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